5-Pyrimidinecarboxylic acid, 4-(diethoxymethyl)-2-methyl-, ethyl ester
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Overview
Description
ETHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-methylpyrimidine-5-carboxylate with diethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
ETHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ETHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The diethoxymethyl group can undergo hydrolysis to form reactive intermediates that can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-METHYLPYRIMIDINE-5-CARBOXYLATE: Lacks the diethoxymethyl group, making it less reactive in certain substitution reactions.
DIETHOXYMETHYL PYRIMIDINE: Similar structure but without the carboxylate group, affecting its solubility and reactivity.
METHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE: Similar but with a methyl ester instead of an ethyl ester, which can influence its physical properties and reactivity.
Uniqueness
ETHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE is unique due to the presence of both the diethoxymethyl and carboxylate groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
CAS No. |
62327-97-3 |
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Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl 4-(diethoxymethyl)-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-5-17-12(16)10-8-14-9(4)15-11(10)13(18-6-2)19-7-3/h8,13H,5-7H2,1-4H3 |
InChI Key |
UURZDOFKJXVMMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=NC(=NC=C1C(=O)OCC)C)OCC |
Origin of Product |
United States |
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